molecular formula C23H23N3O2 B429807 3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B429807
M. Wt: 373.4g/mol
InChI Key: NWPZTCHRLFVQPU-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives also exhibit significant pharmacological activities, making this compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The quinazoline moiety can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4g/mol

IUPAC Name

3-ethyl-2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C23H23N3O2/c1-5-26-22(24-20-9-7-6-8-18(20)23(26)27)13-11-17-15(2)25(3)21-12-10-16(28-4)14-19(17)21/h6-14H,5H2,1-4H3/b13-11+

InChI Key

NWPZTCHRLFVQPU-ACCUITESSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=C(N(C4=C3C=C(C=C4)OC)C)C

SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=C(N(C4=C3C=C(C=C4)OC)C)C

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=C(N(C4=C3C=C(C=C4)OC)C)C

Origin of Product

United States

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